Anthracen-9-yl(thiophen-2-yl)methanol
Description
Anthracen-9-yl(thiophen-2-yl)methanol is a polycyclic aromatic compound featuring an anthracene core substituted at the 9-position with a hydroxymethyl group linked to a thiophen-2-yl moiety. This hybrid structure combines the π-conjugated anthracene system with the electron-rich thiophene ring, making it a candidate for applications in optoelectronics, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C19H14OS |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
anthracen-9-yl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C19H14OS/c20-19(17-10-5-11-21-17)18-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)18/h1-12,19-20H |
InChI Key |
ZAJHMXABQLSODO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=CC=CS4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=CC=CS4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include anthracene-methanol derivatives, ethanoanthracenes, and compounds with thiophene or nitrovinyl substituents. Their physicochemical properties are summarized in Table 1.
Table 1: Comparative Physicochemical Properties of Anthracen-9-yl(thiophen-2-yl)methanol and Analogs
*logP and TPSA values estimated from structurally similar compounds in .
Key Observations:
- Molecular weight and solubility : Bulkier derivatives (e.g., 25a) exhibit higher molecular weights and melting points, suggesting reduced solubility, whereas the target compound’s moderate logP (~3.5) may favor membrane permeability .
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